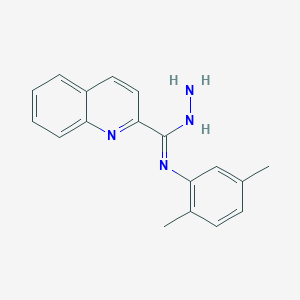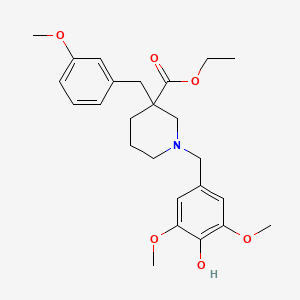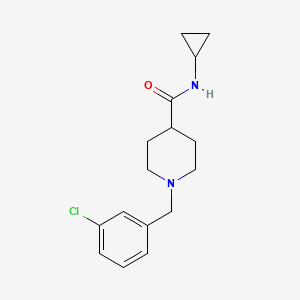![molecular formula C22H25FN2O4 B5008859 3-[(1-acetyl-4-piperidinyl)oxy]-N-(2-fluorobenzyl)-4-methoxybenzamide](/img/structure/B5008859.png)
3-[(1-acetyl-4-piperidinyl)oxy]-N-(2-fluorobenzyl)-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(1-acetyl-4-piperidinyl)oxy]-N-(2-fluorobenzyl)-4-methoxybenzamide, commonly known as AFM13, is a small molecule drug that has gained significant attention in the field of cancer research. AFM13 is a bispecific antibody that targets CD30, a protein that is overexpressed in various types of cancer cells, and CD16A, a receptor on natural killer (NK) cells. The aim of
科学研究应用
AFM13 has been studied extensively in preclinical and clinical trials for the treatment of various types of cancer, including Hodgkin's lymphoma, non-Hodgkin's lymphoma, and solid tumors. In preclinical studies, AFM13 has been shown to induce potent 3-[(1-acetyl-4-piperidinyl)oxy]-N-(2-fluorobenzyl)-4-methoxybenzamide cell-mediated killing of cancer cells that overexpress CD30. In clinical trials, AFM13 has demonstrated promising results in patients with relapsed or refractory Hodgkin's lymphoma and non-Hodgkin's lymphoma.
作用机制
AFM13 works by bridging CD16A on 3-[(1-acetyl-4-piperidinyl)oxy]-N-(2-fluorobenzyl)-4-methoxybenzamide cells and CD30 on cancer cells, leading to the activation of this compound cells and subsequent killing of cancer cells. The binding of AFM13 to CD16A on this compound cells triggers the release of cytokines and chemokines, which recruit other immune cells to the site of the tumor. The binding of AFM13 to CD30 on cancer cells leads to the activation of this compound cells, which release cytotoxic granules and induce apoptosis of cancer cells.
Biochemical and Physiological Effects:
AFM13 has been shown to induce potent this compound cell-mediated killing of cancer cells that overexpress CD30. In addition, AFM13 has been shown to increase the production of cytokines and chemokines, which recruit other immune cells to the site of the tumor. AFM13 has also been shown to enhance the activity of this compound cells, leading to the killing of cancer cells.
实验室实验的优点和局限性
AFM13 has several advantages for lab experiments. It is a bispecific antibody that can be used to target specific cancer cells, making it a valuable tool for studying the mechanisms of cancer cell killing by 3-[(1-acetyl-4-piperidinyl)oxy]-N-(2-fluorobenzyl)-4-methoxybenzamide cells. AFM13 is also relatively easy to synthesize, which makes it accessible to researchers. However, AFM13 has some limitations for lab experiments. It is expensive to produce and may not be suitable for large-scale studies. In addition, AFM13 may have off-target effects, which could complicate data interpretation.
未来方向
There are several future directions for AFM13 research. One area of interest is the optimization of AFM13 for the treatment of solid tumors. Another area of interest is the development of combination therapies that incorporate AFM13 with other cancer treatments, such as chemotherapy and immunotherapy. Additionally, there is a need for further research into the mechanisms of action of AFM13 and the factors that influence its efficacy. Overall, AFM13 has the potential to be a valuable tool for the treatment of cancer, and further research is needed to fully understand its potential.
合成方法
AFM13 is synthesized using a combination of solid-phase peptide synthesis and solution-phase chemistry. The synthesis involves the coupling of two peptides, one that targets CD30 and the other that targets CD16A, using a heterobifunctional linker. The resulting bispecific antibody has two binding sites, one for CD30 and the other for CD16A, which enables it to bring 3-[(1-acetyl-4-piperidinyl)oxy]-N-(2-fluorobenzyl)-4-methoxybenzamide cells in close proximity to cancer cells.
属性
IUPAC Name |
3-(1-acetylpiperidin-4-yl)oxy-N-[(2-fluorophenyl)methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O4/c1-15(26)25-11-9-18(10-12-25)29-21-13-16(7-8-20(21)28-2)22(27)24-14-17-5-3-4-6-19(17)23/h3-8,13,18H,9-12,14H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBNAQQUYSYPRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)OC2=C(C=CC(=C2)C(=O)NCC3=CC=CC=C3F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-6-methoxyphenoxy]acetic acid](/img/structure/B5008782.png)

![1-benzyl-3-(2-methoxyethyl)-8-[(2'-methyl-3-biphenylyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5008804.png)

![N-[2-methyl-2-(4-morpholinyl)propyl]-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5008817.png)
![N-[(5-bromo-3-pyridinyl)carbonyl]glutamic acid](/img/structure/B5008822.png)

![5-{3-methoxy-4-[2-(phenylthio)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5008838.png)

![2-[1-methyl-2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5008863.png)
![3,4,5-trimethoxy-N-[2,2,2-trichloro-1-({[(4-chlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5008869.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-methyl-2-pyridinamine hydrobromide](/img/structure/B5008883.png)
![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-phenylpiperazine](/img/structure/B5008889.png)
